Norophthalamic acid
Description
Contextualization within Oligopeptide Biochemistry
Norophthalamic acid is formally defined as a tripeptide, meaning it is composed of three amino acid residues linked together by peptide bonds. Specifically, it consists of L-glutamic acid, L-alanine, and glycine (B1666218), sequentially joined by peptide linkages. guidetopharmacology.orgnih.gov This compound is also recognized by its alternative names, gamma-glu-ala-gly or norophthalmate. guidetopharmacology.orgnih.gov
As an oligopeptide, this compound falls into a category of organic compounds characterized by a sequence of between three and ten alpha-amino acids connected via peptide bonds. guidetopharmacology.orgnih.govnih.gov Its molecular formula is C₁₀H₁₇N₃O₆, with a molecular weight of 275.26 g/mol . nih.govnih.govsenescence.info In terms of its physicochemical properties, this compound is described as a solid at standard conditions, slightly soluble in water, and exhibiting moderately acidic properties due to the presence of carboxylic acid groups within its structure. guidetopharmacology.orgnih.gov These properties are crucial for understanding its behavior in various biochemical environments, including its potential bioavailability and interactions within biological systems.
The key chemical properties of this compound are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₇N₃O₆ |
| Molecular Weight | 275.26 g/mol |
| Physical State | Solid |
| Solubility in Water | Slightly soluble |
| Acidity | Moderately acidic (based on pKa values) |
Historical Perspectives on Related Compounds and Analogues
The study of this compound is enriched by historical insights derived from research into other naturally occurring oligopeptides, particularly tripeptides. These analogues provide a foundational framework for understanding the potential biological activities and metabolic pathways that this compound might be involved in.
A prominent example of a well-characterized tripeptide is glutathione (B108866) (GSH), which is composed of L-glutamic acid, L-cysteine, and glycine. Glutathione is widely distributed in both plants and animals and plays a crucial role in numerous cellular processes. Its diverse biological functions include acting as a major antioxidant, scavenging free radicals, and participating in detoxification processes by serving as a co-substrate for glutathione transferases. Furthermore, glutathione is involved in amino acid transport and the maintenance of protein sulfhydryl reduction status. The extensive research on glutathione's synthesis, metabolism, and multifaceted roles has established a precedent for investigating other tripeptides, providing methodologies and conceptual models for exploring their biochemical significance. The understanding of how amino acid sequence and structural modifications in tripeptides like glutathione dictate their specific biological activities offers valuable context for the ongoing characterization of this compound.
Current Research Landscape and Identified Knowledge Gaps
Current research identifies this compound as a mammalian metabolite, indicating its inherent involvement in various physiological processes. guidetopharmacology.orgnih.govnih.gov Its presence has been detected, though not yet quantified, in certain food sources, including anatidaes, chickens, and domestic pigs, suggesting its potential utility as a biomarker for the consumption of these foods. nih.gov
Despite these initial identifications, the current research landscape concerning this compound is still in its nascent stages. A limited number of scientific articles have been published specifically detailing its functions and mechanisms, highlighting significant knowledge gaps. nih.gov The precise biological roles, metabolic pathways, and specific physiological impacts of this compound within mammalian systems remain largely unelucidated. Further comprehensive research is needed to fully characterize its synthesis, degradation, cellular targets, and specific contributions to health and disease. This includes detailed investigations into its interactions with enzymes, receptors, and other biomolecules, as well as its potential diagnostic or therapeutic applications, which are currently not well-defined in the scientific literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCUZZJCXVVDW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167505 | |
| Record name | Norophthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norophthalmic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16305-88-7, 1116-21-8 | |
| Record name | Norophthalmic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16305-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norophthalamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016305887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norophthalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norophthalmic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Architecture and Structural Analogues
Tripeptide Compositional Analysis: L-Glutamic acid, L-Alanine, and Glycine (B1666218) Residues
Norophthalmic acid is classified as an oligopeptide, specifically a tripeptide, meaning it is composed of three amino acid residues linked by peptide bonds. nih.gov Detailed analysis reveals its composition to be L-glutamic acid, L-alanine, and glycine. nih.govebi.ac.uk The sequence of these residues is L-gamma-glutamyl-L-alanyl-glycine. nih.gov This specific linkage involves the gamma-carboxyl group of the L-glutamic acid side chain forming a peptide bond with the amine group of L-alanine, a characteristic it shares with related compounds like glutathione (B108866). mdpi.com
Table 1: Amino Acid Composition of Norophthalmic Acid
| Amino Acid Residue | Abbreviation | Chirality |
| L-Glutamic acid | Glu | L |
| L-Alanine | Ala | L |
| Glycine | Gly | Achiral |
Comparative Structural Analysis with Glutathione and its Derivatives
The structure of norophthalmic acid is best understood in comparison to glutathione (γ-L-glutamyl-L-cysteinyl-glycine), a pivotal antioxidant in most living organisms. mdpi.comresearchgate.net Norophthalmic acid is considered a structural analogue or homologue of glutathione. mdpi.com The primary distinction between the two tripeptides lies in the central amino acid residue. In glutathione, this position is occupied by L-cysteine, which features a thiol (-SH) group critical to its antioxidant functions. researchgate.netnih.gov In norophthalmic acid, L-cysteine is replaced by L-alanine, whose side chain is a simple methyl group (-CH3). nih.govwikipedia.org
Another closely related analogue is ophthalmic acid (L-γ-glutamyl-L-α-aminobutyryl-glycine). wikipedia.org In this molecule, the central residue is L-α-aminobutyrate, which has an ethyl side chain. researchgate.netwikipedia.org Both norophthalmic acid and ophthalmic acid lack the nucleophilic thiol group that defines the chemical reactivity of glutathione. nih.govwikipedia.org These three compounds are synthesized by the same enzymatic pathway, involving glutamate-cysteine ligase and glutathione synthetase. wikipedia.org
Table 2: Structural Comparison of Glutathione and its Analogues
| Compound | N-Terminal Residue | Central Residue | C-Terminal Residue | Central Residue Side Chain |
| Glutathione | L-Glutamic acid | L-Cysteine | Glycine | -CH2SH |
| Norophthalmic acid | L-Glutamic acid | L-Alanine | Glycine | -CH3 |
| Ophthalmic acid | L-Glutamic acid | L-α-aminobutyrate | Glycine | -CH2CH3 |
Stereochemical Considerations in Oligopeptide Structure
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of norophthalmic acid's structure and function. The constituent amino acids, L-glutamic acid and L-alanine, are chiral molecules, meaning they exist as non-superimposable mirror images known as enantiomers. tru.cayoutube.com The "L" designation refers to the specific spatial configuration of the groups around the alpha-carbon of these amino acids, which is the form predominantly found in nature and used in protein synthesis. wikipedia.org Glycine is the only common amino acid that is achiral because its alpha-carbon is bonded to two hydrogen atoms.
The IUPAC name for norophthalmic acid, (2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, precisely defines this stereochemistry. nih.gov The "(2S)" notation at both the glutamic acid and alanine (B10760859) positions indicates the specific stereoisomer. This defined three-dimensional structure is crucial for its recognition and interaction with enzymes and other biological molecules.
Biosynthetic Pathways and Metabolic Origins
Endogenous Synthesis Mechanisms
The endogenous synthesis of norophthalamic acid in biological systems, particularly in mammals, is inferred from its classification as a mammalian metabolite. evitachem.com As a tripeptide, its formation fundamentally involves the enzymatic linkage of its constituent amino acids.
While specific, dedicated enzymatic pathways for the de novo synthesis of this compound are not extensively detailed in current literature, its structure strongly suggests a mechanism involving peptide bond formation. Tripeptide synthesis typically occurs through a series of enzyme-catalyzed condensation reactions, where amino acids are sequentially joined. For instance, the related tripeptide glutathione (B108866) (γ-glutamylcysteinylglycine) is synthesized enzymatically by glutathione synthetase, which catalyzes the formation of peptide bonds from its precursors. lookchem.comrsc.org Given this compound's composition (L-glutamic acid, L-alanine, and glycine), it is plausible that similar ligase or synthetase enzymes facilitate the formation of the gamma-glutamyl bond between L-glutamic acid and L-alanine, followed by the peptide bond between L-alanine and glycine (B1666218). The precise catalytic considerations, including enzyme kinetics, cofactors, and regulatory mechanisms specific to this compound biosynthesis, remain areas for further comprehensive metabolomic profiling studies. evitachem.com The classification of this compound as a secondary metabolite also implies that its formation might not always follow a direct, dedicated biosynthetic route but could arise as a byproduct or intermediate from the metabolism of other compounds. vulcanchem.com
The synthesis of this compound directly utilizes three common alpha-amino acids as its building blocks: L-glutamic acid, L-alanine, and glycine. evitachem.comkegg.jp
L-Glutamic acid: This amino acid forms the N-terminal residue of the tripeptide, specifically through a gamma-peptide linkage to alanine (B10760859). L-glutamic acid is a key excitatory neurotransmitter and plays a role in nitrogen metabolism. evitachem.com
L-Alanine: Situated in the middle of the tripeptide sequence, L-alanine is linked to L-glutamic acid via a gamma-peptide bond and to glycine via a standard alpha-peptide bond. Alanine is critical in the glucose-alanine cycle, linking glucose and protein metabolism. evitachem.com
Glycine: As the C-terminal amino acid, glycine completes the tripeptide structure. Glycine functions as an inhibitory neurotransmitter and contributes to the synthesis of proteins, purines, and collagen. evitachem.com
The sequential incorporation of these precursor amino acids, likely mediated by specific enzymes, results in the formation of the characteristic tripeptide structure of this compound.
Exogenous Sources and Dietary Influence
Beyond endogenous synthesis, this compound can also be introduced into biological systems through exogenous sources, primarily via dietary intake. Its presence in various foodstuffs has implications for dietary metabolomic profiling.
This compound has been detected in several biological matrices and foodstuffs, indicating its presence across different species and its potential transfer through the food chain.
Biological Matrices: As a mammalian metabolite, this compound is present in mammalian systems. evitachem.com Its detection and quantification in biological samples, such as plasma or serum, typically employ sensitive analytical techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS). vulcanchem.com Targeted metabolomics approaches are often preferred for its analysis due to their enhanced sensitivity, allowing for detection even at low concentrations in complex biological matrices. vulcanchem.com
Foodstuffs: this compound has been identified, though not yet quantified, in a limited number of food sources. These include:
Anatidaes (e.g., ducks, geese) vulcanchem.com
Chickens (Gallus gallus) vulcanchem.com
Domestic pigs (Sus scrofa domestica) vulcanchem.com
Undaria pinnatifida (a type of seaweed) evitachem.com
The detection of this compound in these diverse food sources highlights its occurrence in both animal and marine products.
Table 1: Detected Foodstuffs Containing this compound
| Foodstuff | Organism/Source | Detection Status |
| Anatidaes | Anatidae (ducks, geese) | Detected |
| Chickens | Gallus gallus | Detected |
| Domestic Pigs | Sus scrofa domestica | Detected |
| Wakame (Seaweed) | Undaria pinnatifida | Detected |
The presence of this compound in specific foodstuffs suggests its potential utility as a dietary biomarker. vulcanchem.com Dietary metabolomic profiling aims to identify and quantify metabolites in biological samples that reflect dietary intake. The detection of this compound in biological matrices could serve as an indicator of the consumption of foods rich in this compound, such as poultry, pork, or certain types of seaweed. vulcanchem.comevitachem.com This makes this compound a valuable candidate for studies investigating the relationship between diet and health outcomes, allowing researchers to track dietary exposures and their metabolic consequences. Further comprehensive screening of diverse food sources and quantitative analysis would contribute to a more complete understanding of dietary exposure to this compound and its potential nutritional significance. evitachem.com
Cellular and Subcellular Localization and Distribution
Intracellular Compartmentation Studies
Detailed research specifically delineating the intracellular compartmentation of norophthalamic acid within cells is not extensively documented in the current scientific literature. While this compound has been identified as a mammalian metabolite, implying its presence within mammalian cells and associated biological fluids, the specific organelles or cellular structures where it predominantly resides or functions have yet to be thoroughly characterized evitachem.comvulcanchem.com.
Current analytical methodologies, such as liquid chromatography coupled with mass spectrometry (LC-MS), are employed for the detection and quantification of this compound in complex biological matrices, offering high sensitivity and specificity for tripeptide analysis vulcanchem.com. However, these methods typically indicate the presence of the compound within a sample rather than providing precise subcellular localization. Future advancements in targeted metabolomics approaches, particularly single-cell metabolomics, hold promise for revealing cell-specific distributions and functions of this tripeptide within tissues, thereby offering more granular insights into its localized biological roles vulcanchem.com.
Interspecies and Intersystem Distribution Patterns
This compound has been identified in a variety of biological sources, indicating its widespread, albeit often unquantified, distribution across different species and biological systems. A confirmed natural source of this compound is Undaria pinnatifida, a species of brown seaweed commonly known as wakame, which is a staple in many Asian cuisines vulcanchem.com. This finding highlights its occurrence in marine ecosystems.
Beyond marine organisms, this compound has been detected in several food sources derived from animals. Specifically, it has been identified, though not yet quantified, in anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) hmdb.ca. Its detection in these animal products suggests its presence in various animal tissues and biological fluids vulcanchem.com. The identification of this compound as a mammalian metabolite further supports its potential presence across diverse mammalian systems, although its concentrations might be below the detection limits of conventional analytical methods in some instances vulcanchem.com.
The distribution patterns observed suggest that this compound may serve different roles depending on the biological context, from a natural constituent in marine flora to a metabolite in vertebrates. Further comprehensive screening across a wider range of plant and animal products is needed to fully characterize its dietary exposure and potential nutritional significance vulcanchem.com.
Table 1: Detected Distribution of this compound Across Species and Systems
| Category | Species/System | Detection Status | Reference |
| Marine Organism | Undaria pinnatifida (Brown Seaweed/Wakame) | Confirmed Presence | vulcanchem.com |
| Avian | Chickens (Gallus gallus) | Detected (unquantified) | hmdb.ca |
| Mammalian | Domestic Pigs (Sus scrofa domestica) | Detected (unquantified) | hmdb.ca |
| Avian (General) | Anatidaes (Anatidae) | Detected (unquantified) | hmdb.ca |
| Mammalian System | Various animal tissues and biological fluids | Potential Presence | vulcanchem.com |
Biological Functionality and Mechanistic Insights
Role as an Oligopeptide and Secondary Metabolite in Biological Systemsguidetopharmacology.org
Norophthalamic acid is classified as an oligopeptide, a class of organic compounds composed of a sequence of three to ten alpha-amino acids linked by peptide bonds. Specifically, it is identified by its traditional name, gamma-glutamyl-alanyl-glycine hmdb.ca. Beyond its structural classification, this compound functions as a secondary metabolite. Secondary metabolites are molecules that are not directly essential for the growth, development, or reproduction of an organism but often serve crucial roles as defense mechanisms, signaling molecules, or as byproducts of other metabolic pathways hmdb.ca. Research indicates the presence of this compound in various food sources, including anatidaes, chickens, and domestic pigs, suggesting its potential utility as a biomarker for the consumption of these foods hmdb.ca.
Participation in Redox Homeostasis and Oxidative Stress Response
Redox homeostasis represents a critical balance within biological systems, maintained by the equilibrium between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms semanticscholar.orgmdpi.com. Disruptions to this balance lead to oxidative stress, a condition implicated in numerous pathological states semanticscholar.orgnih.gov. This compound's involvement in this system is primarily understood through its structural and functional relationship with endogenous antioxidant compounds, particularly glutathione (B108866).
Reactive oxygen species (ROS), while capable of inducing cellular damage at high concentrations, also serve as vital signaling molecules in various physiological processes semanticscholar.orgnih.govnih.govnih.govnih.gov. The modulation of ROS pathways is essential for cellular function and survival. While glutathione directly participates in reducing ROS and regenerating other antioxidants mdpi.comfishersci.senih.govlookchem.com, the specific modulation of ROS pathways by this compound is primarily inferred through its inhibitory effect on glutathione S-transferase (GST) enzymes. GSTs are integral to detoxification processes, often conjugating glutathione with electrophilic compounds, including those generated during oxidative stress lookchem.comresearchgate.net. By inhibiting these enzymes, this compound could indirectly influence the cellular response to oxidative stress and the fate of various reactive species.
Enzymatic Modulation and Inhibitory Mechanisms
This compound demonstrates significant enzymatic modulation, particularly concerning glutathione S-transferase (GST) isozymes. This interaction highlights its potential as a compound that can influence detoxification pathways and cellular defense mechanisms.
This compound (gamma-L-Glu-L-AlaGly, also abbreviated as GH) has been identified as an effective "dead-end inhibitor" of specific isozymes of rat liver glutathione S-transferase, namely isozymes 3-3 and 4-4 nih.gov. Glutathione S-transferases are a superfamily of enzymes that catalyze the conjugation of glutathione with a wide array of endogenous and xenobiotic electrophilic compounds, thereby facilitating their detoxification and excretion lookchem.comresearchgate.net. The inhibition of these enzymes by this compound suggests a role in modulating the efficiency of these critical detoxification pathways.
Detailed kinetic studies have elucidated the nature of this compound's inhibitory action on glutathione S-transferase isozymes. For isozyme 3-3 of rat liver GST, this compound acts as a linear competitive inhibitor with respect to glutathione. The inhibition constant (Kᵢ) for this compound against isozyme 3-3 was determined to be 116 µM when glutathione was the variable substrate nih.gov. In contrast, when 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), an electrophilic substrate, was the variable substrate and glutathione was fixed, this compound exhibited non-competitive (mixed-type) inhibition nih.gov. Similar inhibitory patterns were observed with GST isozyme 4-4 nih.gov. These kinetic findings provide crucial mechanistic insights into how this compound interferes with the catalytic activity of GST enzymes.
Table 1: Kinetic Inhibition Data of this compound on Glutathione S-Transferase Isozyme 3-3
| Inhibitor | Enzyme Isozyme | Substrate (Variable) | Inhibition Type | Kᵢ (µM) |
| This compound | 3-3 (rat liver GST) | Glutathione | Competitive | 116 nih.gov |
| This compound | 3-3 (rat liver GST) | 1-Chloro-2,4-dinitrobenzene (CDNB) | Non-competitive (Mixed-type) | Not specified nih.gov |
Influence on Neurotransmitter Synthesis Pathways
The constituent amino acids of this compound play significant roles in the nervous system. L-glutamic acid is recognized as a primary excitatory neurotransmitter in the central nervous system, participating in crucial functions such as learning and memory. wikipedia.org Glycine (B1666218), another component, serves as an inhibitory neurotransmitter, contributing to the regulation of neuronal excitability. fishersci.sempg.de L-alanine is involved in metabolic cycles, including the glucose-alanine cycle, which links glucose and protein metabolism. fishersci.se
Given that this compound is comprised of these biochemically active amino acids, it is hypothesized that the tripeptide may function at the intersection of neurotransmission, energy metabolism, and protein synthesis pathways. fishersci.se However, detailed research specifically elucidating how this compound directly influences or modulates the synthesis pathways of other neurotransmitters is an area that requires further investigation. Current literature indicates that comprehensive studies revealing the precise metabolic pathways involving this compound and its relationship with other biological molecules in mammalian systems are still needed. fishersci.se
Investigation of Signaling Molecule Hypotheses
This compound is classified as a secondary metabolite. wikipedia.org Secondary metabolites are compounds that are not metabolically or physiologically essential for an organism's survival but may play roles as defense or signaling molecules. wikipedia.org This classification suggests a potential for this compound to act as a signaling molecule within biological systems. wikipedia.org
Despite this classification, specific detailed research findings that definitively establish this compound's precise role and mechanism as a signaling molecule are limited. The current understanding points to the need for more comprehensive metabolomic profiling studies to fully reveal its interactions and functions in cellular communication. fishersci.se Research into the specific receptors it might bind to or the downstream signaling cascades it could initiate remains an open area for scientific exploration.
Compound Names and PubChem CIDs
Analytical Methodologies and Advanced Research Techniques
Chromatographic and Spectrometric Approaches for Detection and Quantification
The detection and quantification of norophthalamic acid in biological samples and natural sources demand highly sensitive and specific analytical techniques guidetopharmacology.org. Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, are fundamental for the structural elucidation and analytical identification of the compound, providing detailed insights into its molecular structure and functional groups guidetopharmacology.org. Mass spectrometry analysis typically reveals a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns indicative of its peptide bonds and amino acid residues guidetopharmacology.org.
For the determination of this compound at nanomole levels, a sensitive high-performance liquid chromatographic (HPLC) method has been developed. This procedure involves converting the amino group of the peptide into 2,4-dinitrophenyl derivatives, followed by detection at 420 nm fishersci.ca. This method has been successfully applied to quantify this compound in various animal tissues, including lens, liver, and brain, demonstrating mean recoveries of 92.3% when added to cattle lens homogenate fishersci.ca.
Liquid chromatography coupled with mass spectrometry (LC-MS), encompassing HPLC-MS, stands as a primary method for the analysis of this compound due to its high sensitivity and specificity in detecting tripeptides guidetopharmacology.org. This approach facilitates the separation of this compound from intricate biological matrices, followed by its mass-based identification and quantification guidetopharmacology.org.
Targeted metabolomics approaches, which selectively monitor specific compounds based on their known mass-to-charge ratios and fragmentation patterns, are particularly beneficial for the analysis of this compound guidetopharmacology.org. These targeted methods offer enhanced sensitivity compared to untargeted approaches, enabling the detection of this compound even when present at low concentrations within complex biological samples guidetopharmacology.org. Sample preparation techniques, such as protein precipitation, solid-phase extraction, or liquid-liquid extraction, are crucial for isolating the compound from biological matrices prior to LC-MS analysis guidetopharmacology.org. The analytical workflow often incorporates internal standards and quality control samples to ensure the accuracy and reliability of measurements across different batches and laboratories guidetopharmacology.org. The lower limit of quantification (LLOQ) for similar compounds in plasma or serum samples typically ranges from 0.6 to 8.0 μg/mL, depending on the specific metabolite and analytical method employed guidetopharmacology.org.
Integrated Metabolomic and Transcriptomic Analyses for Pathway Elucidation
The integration of multi-omics datasets, specifically combining metabolomics with transcriptomics, is a powerful strategy for elucidating the intricate regulatory networks in which this compound may be involved guidetopharmacology.org. This integrated approach can help identify potential genetic factors that influence its metabolism and broader biological roles guidetopharmacology.org. By correlating changes in metabolite levels (metabolomics) with alterations in gene expression (transcriptomics), researchers can gain a more holistic understanding of the biochemical pathways and regulatory mechanisms governing the compound's presence and function. For instance, such combined analyses have been successfully employed to investigate the biosynthesis of other complex compounds, revealing metabolic and transcriptional differences and identifying genes strongly correlated with specific biosynthesis pathways nih.gov.
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling strategies are indispensable for metabolic flux analysis (MFA), a technique that utilizes stable isotope-labeled compounds as tracers to investigate intracellular metabolic pathways and their dynamics metabolomicsworkbench.org. Stable isotope tracing techniques, commonly employing 13C and 15N tracers, are widely recognized for their accuracy in MFA metabolomicsworkbench.org. By combining metabolomics with MFA, researchers can gain deeper insights into variations in metabolite levels, flow distribution, and turnover rates within intracellular metabolic networks metabolomicsworkbench.org.
For instance, 13C-based MFA has become a method of choice for studying cellular metabolism in various organisms, including microbes, cell cultures, and plant seeds fishersci.atnih.gov. While conventional steady-state MFA often relies on isotopic labeling measurements of amino acids obtained from protein hydrolysates, the suitability of peptide mass distributions (PMDs) as an alternative has been explored fishersci.at. Peptides, unlike individual amino acids, can retain spatial information in complex protein extracts, potentially allowing for spatially and temporally resolved steady-state flux analysis fishersci.at. This approach involves the deconvolution of PMDs into amino acid mass distributions, enabling the estimation of metabolic fluxes fishersci.at. Accurate measurement of 13C-enrichment is a critical prerequisite for exploring metabolic dynamics through isotopic labeling, as even small errors can propagate to significant errors in estimated fluxes uni.lu.
In vitro and In vivo Research Model Systems for Functional Characterization
The identification of this compound as a mammalian metabolite underscores its relevance in various physiological processes guidetopharmacology.org. Its presence has been detected in different animal tissues and biological fluids guidetopharmacology.org. Research on this compound often employs both in vitro and in vivo model systems to characterize its functional roles.
In vitro studies, utilizing cell cultures, provide controlled environments to investigate the compound's direct effects on cellular processes, its interactions with specific enzymes or receptors, and its metabolic fate at a cellular level. These models allow for the precise manipulation of experimental conditions, facilitating the elucidation of molecular mechanisms.
Derivatives and Synthetic Analogues Research
Design and Synthesis of Novel Norophthalamic Acid Derivatives
The synthesis of peptides, including tripeptides like this compound, typically employs established chemical methodologies such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). mdpi-res.comnih.gov SPPS, for instance, involves the sequential addition of protected amino acid residues to an amino acid anchored to an insoluble polymeric support, allowing for the controlled formation of peptide bonds. mdpi-res.comnih.gov This process often utilizes protecting groups, such as the acid-labile Boc (t-butyloxycarbonyl) or base-labile Fmoc (9-fluorenylmethoxycarbonyl) groups, to control the reactivity of amino and side-chain functionalities. mdpi-res.com
This compound (gamma-L-Glu-L-AlaGly) has been synthesized as a "desthio analogue" of glutathione (B108866) (gamma-L-Glu-L-CysGly). One reported method for its synthesis involves a three-step procedure, utilizing active ester coupling of N-t-BOC-alpha-(4-nitrophenyl)-L-glutamate to L-AlaGly. This highlights that this compound itself can be a product of synthetic design as an analogue of a more widely studied compound. However, comprehensive research specifically detailing the design and synthesis of novel this compound derivatives, beyond its characterization as a glutathione analogue, is not widely reported in the current literature.
Structure-Activity Relationship (SAR) Investigations of Analogues
Structure-Activity Relationship (SAR) investigations aim to correlate the chemical structure of a compound with its biological or chemical activity. For this compound, while its inhibitory activity as a glutathione analogue has been characterized, extensive SAR studies on a broad range of novel synthetic analogues of this compound are not prominently featured in the readily available scientific literature. Research often focuses on the parent compound's inherent properties as a metabolite or an analogue of other biologically active molecules. The limited reported studies on this compound suggest that detailed investigations into how specific structural modifications to the tripeptide backbone or side chains influence its activity are not widely published.
Application of Synthetic Analogues as Biochemical Probes
Biochemical probes are molecular tools used to investigate biological processes, often by selectively interacting with specific enzymes, receptors, or pathways. While the role of this compound as an inhibitor of glutathione S-transferase suggests its potential utility in studying enzyme kinetics and mechanisms, specific applications of synthetic analogues of this compound as dedicated biochemical probes are not extensively detailed in the current research landscape. The general methodologies for developing peptide-based biochemical probes exist, often involving the incorporation of reporter groups, affinity tags, or reactive functionalities. However, explicit research demonstrating the design and application of this compound analogues for such purposes is not widely available.
Emerging Research Frontiers and Translational Implications
Potential as a Biomarker in Specific Biological Contexts
Norophthalamic acid has been identified as a mammalian metabolite, suggesting its intrinsic role within various physiological pathways nih.govnih.gov. Emerging research indicates its potential utility as a biomarker, particularly for dietary assessment. Specifically, this compound has been detected in certain food products, including anatidaes (Anatidae), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica), suggesting it could serve as a biomarker for the consumption of these foods nih.gov. The analysis of this compound in biological samples often benefits from targeted metabolomics approaches. These methods offer enhanced sensitivity, enabling the detection of the tripeptide even when present at relatively low concentrations within complex biological matrices nih.gov.
The table below summarizes the potential biomarker applications of this compound related to dietary intake:
| Biomarker Context | Specific Food Sources Detected In | Research Implication |
| Dietary Consumption Biomarker | Anatidaes (Anatidae) | Potential indicator of poultry product consumption nih.gov |
| Chickens (Gallus gallus) | Potential indicator of poultry product consumption nih.gov | |
| Domestic Pigs (Sus scrofa domestica) | Potential indicator of pork product consumption nih.gov |
Interplay with Broader Metabolic Networks and Pathways
The biochemical composition of this compound, a tripeptide formed from L-glutamic acid, L-alanine, and glycine (B1666218), provides insights into its potential metabolic roles nih.govnih.govnih.gov. L-glutamic acid is a key excitatory neurotransmitter in the central nervous system and plays a role in nitrogen metabolism nih.gov. Alanine (B10760859) is crucial for the glucose-alanine cycle, linking glucose and protein metabolism nih.gov. Glycine acts as an inhibitory neurotransmitter in the central nervous system and contributes to the synthesis of proteins, purines, and collagen nih.gov. Collectively, the amino acid constituents of this compound suggest its function at the intersection of neurotransmission, energy metabolism, and protein synthesis pathways nih.gov. Furthermore, this compound is recognized as an analogue of glutathione (B108866), with L-cysteine being replaced by L-alanine in its structure, and was initially isolated from the crystalline lens metabolomicsworkbench.org.
Despite these initial insights, a comprehensive understanding of the precise metabolic pathways involving this compound and its intricate relationships with other biological molecules in mammalian systems remains to be fully elucidated nih.gov. Future research endeavors are poised to integrate multi-omics datasets, combining metabolomics with proteomics and transcriptomics, to unravel the complex regulatory networks in which this compound participates and to identify potential genetic factors influencing its metabolism nih.gov.
Future Directions in Oligopeptide Biochemistry and Metabolomics Research
The study of this compound is an evolving field, with numerous aspects yet to be fully explored. Future research directions are critical for deepening our understanding of this tripeptide's biological significance and potential applications. Comprehensive metabolomic profiling studies are essential to precisely map the metabolic pathways involving this compound and to define its interactions with other biological molecules within mammalian systems nih.gov.
Beyond its endogenous roles, the potential health benefits associated with the dietary intake of this compound, particularly through consumption of sources like seaweed, warrant thorough investigation through nutritional intervention studies and epidemiological research nih.gov. Methodological advancements, such as the integration of multi-omics datasets, which combine metabolomics with proteomics and transcriptomics, are expected to significantly contribute to elucidating the regulatory networks involving this compound and identifying any underlying genetic factors that influence its metabolism nih.gov. Moreover, computational modeling and molecular dynamics simulations represent valuable tools for predicting the interactions between this compound and potential biological targets, thereby guiding and accelerating experimental validation studies nih.gov. These combined approaches promise to unlock the full spectrum of this compound's biological significance and its translational implications in various fields of biochemistry and metabolomics.
Q & A
Q. What are the validated methods for synthesizing Norophthalamic acid in laboratory settings?
this compound synthesis typically involves multi-step organic reactions, such as carboxylation of norbornene derivatives or catalytic hydrogenation of precursor compounds. Key methodological considerations include optimizing reaction temperature, solvent polarity, and catalyst selection (e.g., palladium-based catalysts for hydrogenation). Post-synthesis purification via column chromatography or recrystallization is critical, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
Standard protocols include:
- Spectroscopic Analysis : NMR (¹H/¹³C) for structural elucidation, infrared (IR) spectroscopy for functional group identification.
- Chromatographic Methods : HPLC with UV detection for purity assessment, gas chromatography-mass spectrometry (GC-MS) for volatile impurity profiling.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and crystallinity .
Q. How do researchers ensure reproducibility in this compound bioactivity assays?
Reproducibility requires strict adherence to standardized protocols:
- Use of validated cell lines (e.g., HEK293 or primary neuronal cultures) with passage number tracking.
- Consistent compound solubilization (e.g., dimethyl sulfoxide (DMSO) concentration ≤0.1% to avoid cytotoxicity).
- Inclusion of positive/negative controls (e.g., known agonists/antagonists) and triplicate technical replicates to minimize batch variability .
Advanced Research Questions
Q. What experimental strategies resolve contradictory findings in this compound’s neuroprotective efficacy across in vitro and in vivo models?
Contradictions may arise from differences in bioavailability, metabolic clearance, or model-specific pathways. Methodological approaches include:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correlate dosing with efficacy.
- Pathway-Specific Knockout Models : Use CRISPR/Cas9-edited cells or transgenic animals to isolate target mechanisms (e.g., NMDA receptor modulation vs. antioxidant effects).
- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for variables like species, dosage, and endpoint metrics .
Q. How can researchers optimize this compound’s stability in aqueous solutions for long-term pharmacokinetic studies?
Stability challenges stem from pH-dependent hydrolysis. Strategies include:
- pH Buffering : Maintain solutions at pH 6.5–7.5 using phosphate-buffered saline (PBS).
- Lyophilization : Store lyophilized powder at -80°C and reconstitute with deoxygenated solvents to prevent oxidation.
- Co-Solvent Systems : Use cyclodextrin complexes or polyethylene glycol (PEG) to enhance solubility and reduce degradation .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity assays?
Non-linear regression models (e.g., sigmoidal dose-response curves) are standard. For skewed datasets, robust methods like bootstrap resampling or Bayesian hierarchical models improve confidence intervals. Always report IC₅₀/EC₅₀ values with 95% confidence limits and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on this compound’s interaction with cytochrome P450 enzymes?
- Enzyme Kinetics : Conduct Michaelis-Menten assays with human liver microsomes to compare inhibition constants (Kᵢ) across studies.
- Isoform-Specific Probes : Use selective substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan) to identify isoform-specific effects.
- Cross-Study Harmonization : Normalize data to protein content or NADPH-cytochrome P450 reductase activity to reduce inter-lab variability .
Q. What methodologies address discrepancies in this compound’s solubility measurements across literature sources?
Standardize protocols using:
- Shake-Flask Method : Saturate this compound in buffered solutions (pH 1–8) under controlled agitation (24 hrs, 37°C).
- Nephelometric Detection : Quantify undissolved particles via turbidity measurements.
- Inter-Laboratory Validation : Collaborate with multiple labs to establish consensus values, reporting mean ± SD across replicates .
Ethical and Feasibility Considerations
Q. How do researchers balance ethical constraints when designing this compound studies involving animal models?
Follow the "3Rs" (Replacement, Reduction, Refinement):
Q. What criteria determine the feasibility of longitudinal studies on this compound’s chronic effects?
Feasibility hinges on:
- Resource Allocation : Secure funding for multi-year biomarker tracking (e.g., cerebrospinal fluid sampling).
- Participant Retention : Use digital platforms for remote monitoring to reduce dropout rates.
- Regulatory Compliance : Obtain approvals for extended animal protocols or human trials (e.g., IND applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
